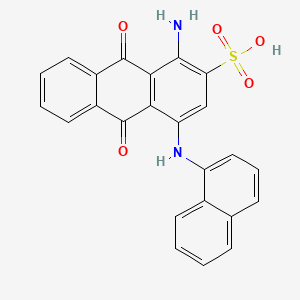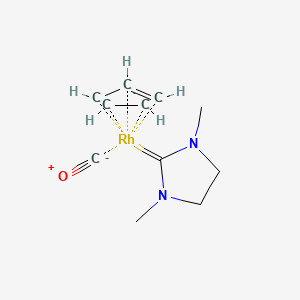
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid is a 3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid that has 1E,2Z geometry. It is a conjugate acid of a (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oate.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Microbial Degradation
Microbial Degradation and Enzyme Activity : Comamonas testosteroni TA441 metabolizes testosterone through a series of reactions, involving the transformation of (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid by specific enzymes like TesD, TesE, and others. This compound is a key intermediate in the degradation of steroids by this microorganism (Horinouchi, Hayashi, Koshino, Kurita, & Kudo, 2005). Another study on Comamonas testosteroni TA441 identified various enzymes, including TesD, involved in the breakdown of this compound, providing insights into microbial steroid metabolism (Horinouchi, Hayashi, Koshino, Yamamoto, & Kudo, 2003).
Mechanism of Steroid Oxidation by Microorganisms : Studies have explored the oxidation mechanisms of steroids by microorganisms like Nocardia restrictus, providing insights into the metabolism of similar compounds. These findings contribute to understanding the biochemical pathways involved in steroid degradation, which may include compounds structurally similar to (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid (Gibson, Wang, Sih, & Whitlock, 1965).
Steroid Conversion and Synthesis
Transformation in Steroid Degradation : Research on the mutation of genes in Comamonas testosteroni TA441 has revealed the accumulation of significant amounts of derivatives related to this compound during steroid degradation. These findings are crucial in understanding steroid catabolism and the role of specific genetic components (Horinouchi, Hayashi, Koshino, & Kudo, 2006).
Synthesis of Related Compounds : The synthesis of compounds with pharmacological activity often utilizes similar steroid structures. Research in this area contributes to the development of new drugs and understanding of the chemical properties of these compounds (Vydrina, Kravchenko, Denisova, Yakovleva, & Ishmuratov, 2016).
Eigenschaften
Produktname |
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid |
|---|---|
Molekularformel |
C19H24O6 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid |
InChI |
InChI=1S/C19H24O6/c1-11(3-6-16(22)18(24)25)14(20)7-4-12-13-5-8-17(23)19(13,2)10-9-15(12)21/h3,6,12-13,22H,4-5,7-10H2,1-2H3,(H,24,25)/b11-3+,16-6-/t12-,13-,19-/m0/s1 |
InChI-Schlüssel |
HRJXKKSJPNWKCP-UNXDAHLPSA-N |
Isomerische SMILES |
C/C(=C\C=C(\C(=O)O)/O)/C(=O)CC[C@H]1[C@@H]2CCC(=O)[C@]2(CCC1=O)C |
Kanonische SMILES |
CC(=CC=C(C(=O)O)O)C(=O)CCC1C2CCC(=O)C2(CCC1=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



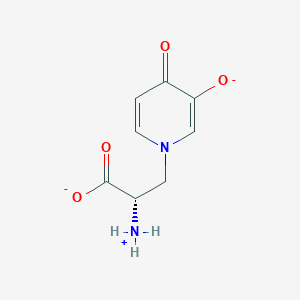

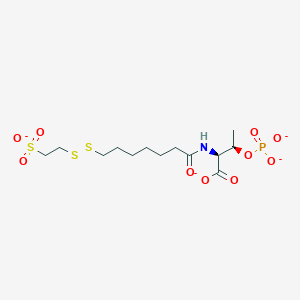
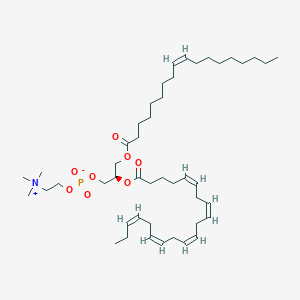
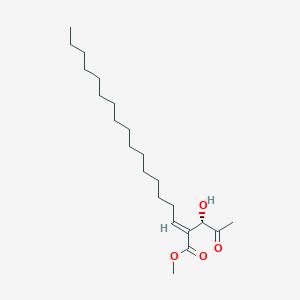
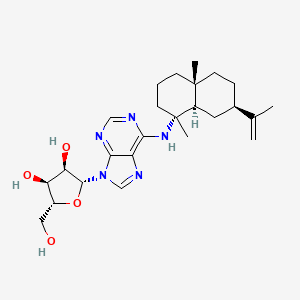

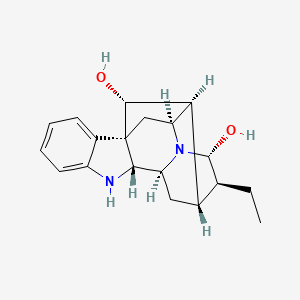
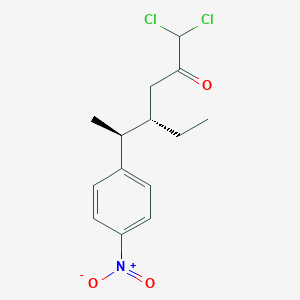


![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
